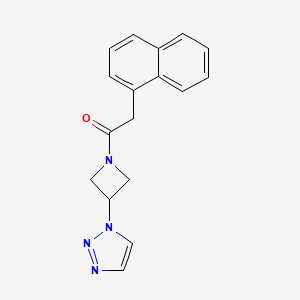![molecular formula C10H11Cl2N3O3 B2968752 N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea CAS No. 338395-17-8](/img/structure/B2968752.png)
N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea” is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various chemical suppliers .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H11Cl2N3O3 . Unfortunately, the specific molecular structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea is a chemical compound with potential applications in various synthetic and chemical reactions. While the specific compound was not directly discussed in the studies, related urea derivatives and their chemical properties and applications provide insights into how such compounds can be utilized in scientific research.
Urea Derivatives in Organic Synthesis : Urea derivatives are pivotal in organic synthesis, serving as intermediates in the synthesis of various organic compounds. For instance, N,N'-dimethoxy-N,N'-dimethylurea has been used as a carbonyl dication equivalent in organometallic addition reactions, showcasing the versatility of urea derivatives in synthesizing unsymmetrical ketones (Whipple & Reich, 1991).
Photodegradation Studies : The study of substituted urea herbicides and their photodegradation and hydrolysis in water further emphasizes the relevance of urea derivatives in environmental science and pollution research. Understanding the stability and degradation patterns of these compounds can inform their environmental impact and guide the development of more eco-friendly pesticides (Gatidou & Iatrou, 2011).
Electro-Fenton Degradation : The antimicrobial properties of certain urea derivatives, such as triclocarban, have been investigated through electro-Fenton systems, highlighting their potential in water treatment processes. Such studies demonstrate the applicability of urea derivatives in enhancing water purification technologies and mitigating antimicrobial pollution (Sirés et al., 2007).
Antibacterial Activity : Research on 3-substituted-6-(3-ethyl-4-methylanilino)uracils illustrates the antibacterial potential of urea derivatives. These compounds have shown promising results against Gram-positive bacteria, underlining the significance of urea derivatives in developing new antibiotics and addressing antibiotic resistance challenges (Zhi et al., 2005).
Enzyme Inhibition and Medicinal Chemistry : Urea derivatives have been evaluated for their inhibitory effects on enzymes such as acetylcholinesterase and butyrylcholinesterase, crucial for therapeutic interventions in diseases like Alzheimer's. This highlights the therapeutic applications of urea derivatives in medicinal chemistry and drug design (Sujayev et al., 2016).
Safety and Hazards
The safety data sheet for 2,4-Dichlorobenzyl chloride, a related compound, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective clothing and eye protection . In case of contact with skin or eyes, it is advised to rinse with water and seek medical attention .
Eigenschaften
IUPAC Name |
1-[(2,4-dichlorophenyl)methoxy]-3-[(E)-methoxyiminomethyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N3O3/c1-17-14-6-13-10(16)15-18-5-7-2-3-8(11)4-9(7)12/h2-4,6H,5H2,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHLWOFVBNJELKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CNC(=O)NOCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/NC(=O)NOCC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-methoxyphenyl)-3-(4-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)urea](/img/structure/B2968674.png)







![5-Methyl-7-[4-(2-methylphenyl)piperazin-1-yl]-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2968688.png)
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-8-hydroxy-2H-chromen-2-one](/img/structure/B2968689.png)

![1-(1-(1H-benzo[d]imidazol-2-yl)pyrrolidin-3-yl)ethanone](/img/structure/B2968692.png)